

Apoptosis Induction by (R)-CR8 Trihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (R)-CR8 trihydrochloride

Cat. No.: B15543694

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Abstract

(R)-CR8 trihydrochloride, a potent second-generation analog of Roscovitine, has emerged as a significant molecule of interest in cancer research due to its profound ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms underlying (R)-CR8-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. (R)-CR8 primarily functions as a cyclin-dependent kinase (CDK) inhibitor, with high potency against CDK1, CDK2, CDK5, CDK7, and CDK9.[1] Its pro-apoptotic effects are largely attributed to the inhibition of transcriptional CDKs, leading to the downregulation of the anti-apoptotic protein Mcl-1 and the degradation of Cyclin K, ultimately triggering the intrinsic apoptotic cascade.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of (R)-CR8.

Mechanism of Action

(R)-CR8 exerts its pro-apoptotic effects through a multi-faceted mechanism primarily centered on the inhibition of cyclin-dependent kinases (CDKs).

Inhibition of Cyclin-Dependent Kinases

(R)-CR8 is a potent inhibitor of several CDKs, which are key regulators of the cell cycle and transcription.^[4] By binding to the ATP-binding pocket of these kinases, (R)-CR8 prevents the phosphorylation of their downstream substrates, leading to cell cycle arrest and induction of apoptosis.^[2] Its high potency against transcriptional CDKs, particularly CDK9, is crucial for its apoptotic activity.^[2]

Downregulation of Mcl-1

A primary consequence of CDK9 inhibition by (R)-CR8 is the rapid downregulation of the anti-apoptotic protein, Myeloid cell leukemia 1 (Mcl-1).^[2] Mcl-1 has a short half-life, and its continuous expression is dependent on active transcription, which is driven by RNA Polymerase II. CDK9 is essential for the phosphorylation and activation of RNA Polymerase II. By inhibiting CDK9, (R)-CR8 effectively shuts down Mcl-1 transcription, leading to a rapid decrease in Mcl-1 protein levels.^[2] This reduction in Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, tipping the cell towards apoptosis.^{[2][5]}

Molecular Glue-Mediated Degradation of Cyclin K

Recent studies have unveiled a novel mechanism of action for (R)-CR8 as a "molecular glue".^{[3][6]} (R)-CR8 can induce the formation of a ternary complex between CDK12-Cyclin K and the CUL4 adaptor protein DDB1.^{[3][6][7]} This complex formation leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.^{[3][6]} The degradation of Cyclin K, a regulatory partner of CDK12 and CDK13, further contributes to the disruption of transcription and the induction of apoptosis.

Activation of the Intrinsic Apoptotic Pathway

The downregulation of Mcl-1 and the degradation of Cyclin K converge on the activation of the intrinsic, or mitochondrial, pathway of apoptosis. The decrease in Mcl-1 levels liberates pro-apoptotic proteins like Noxa, leading to the activation of Bax and Bak.^[2] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the

cytoplasm, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.[8]

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of (R)-CR8 against various cyclin-dependent kinases and its cytotoxic effects on different cancer cell lines.

Table 1: Inhibitory Activity of (R)-CR8 against Cyclin-Dependent Kinases

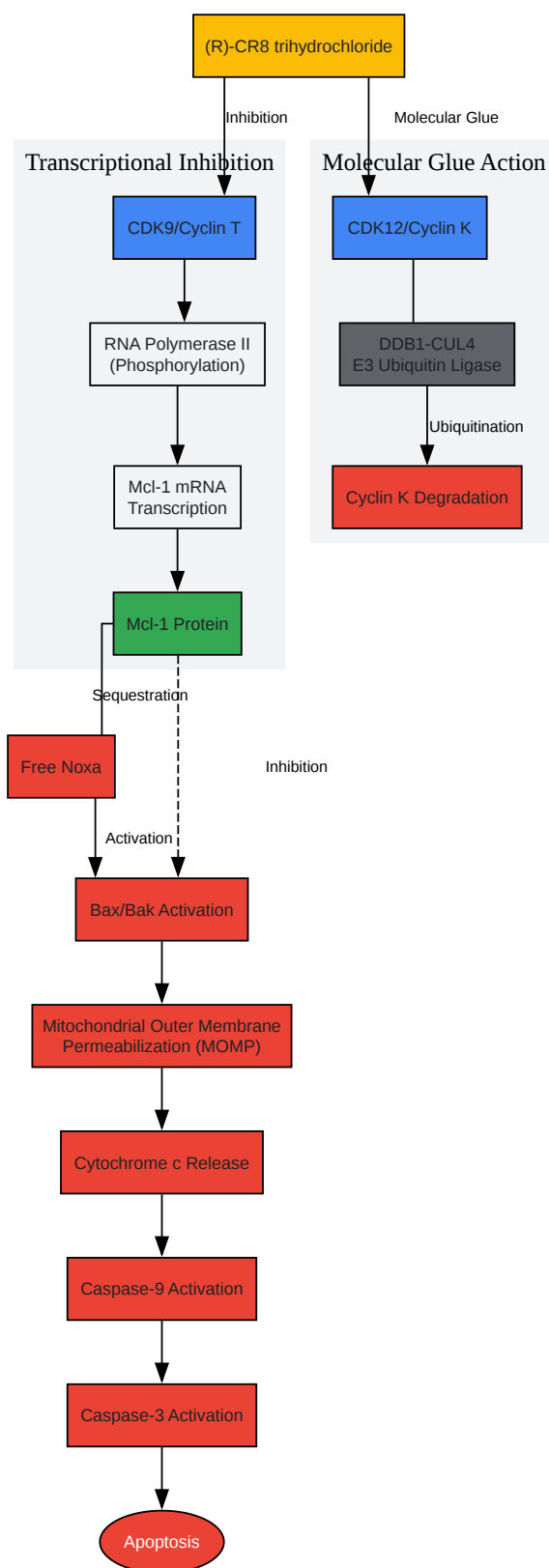
Kinase Target	IC50 (μM)
CDK1/cyclin B	0.09[1]
CDK2/cyclin A	0.072[1]
CDK2/cyclin E	0.041[1]
CDK5/p25	0.11[1]
CDK7/cyclin H	1.1[1]
CDK9/cyclin T	0.18[1]
CK1δ/ε	0.4[1]

Table 2: Cytotoxic Activity of (R)-CR8 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
SH-SY5Y	Neuroblastoma	0.49[1]
G-361	Melanoma	0.503[1]
Average (9 Neuroblastoma cell lines)	Neuroblastoma	0.4[2]

Signaling Pathways and Experimental Workflows

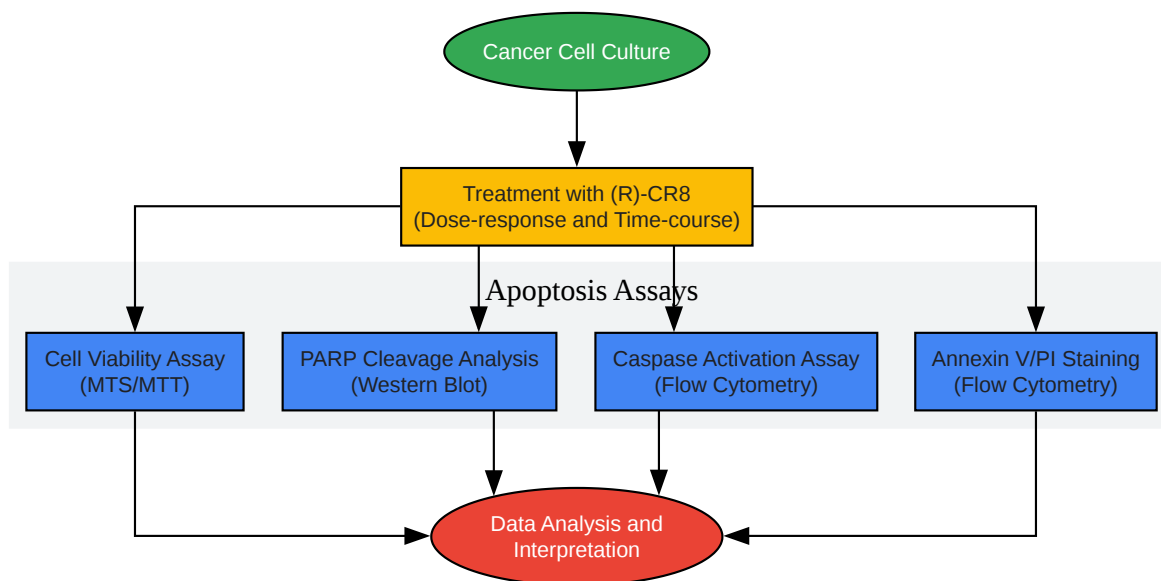
Signaling Pathway of (R)-CR8-Induced Apoptosis



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Caption: Signaling pathway of (R)-CR8-induced apoptosis.

Experimental Workflow for Studying (R)-CR8-Induced Apoptosis



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Caption: General experimental workflow for apoptosis studies.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of **(R)-CR8 trihydrochloride** in culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of (R)-CR8. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- **MTS Reagent Addition:** Add 20 μ L of MTS reagent to each well.

- Incubation: Incubate the plate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

PARP Cleavage Analysis by Western Blot

This protocol outlines the general steps for detecting PARP cleavage.

- Cell Treatment and Lysis: Treat cells with (R)-CR8 as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP (that recognizes both full-length and cleaved forms) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.

Caspase-3/7 Activation Assay by Flow Cytometry

This protocol is based on the use of a cell-permeable fluorogenic caspase-3/7 substrate.

- Cell Treatment: Treat cells with (R)-CR8 in a 6-well plate.
- Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with PBS.
- Staining: Resuspend the cells in a buffer containing a cell-permeable fluorogenic caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorescent dye). Incubate for 30-60 minutes at 37°C, protected from light.
- Flow Cytometry Analysis: Analyze the cells on a flow cytometer. An increase in fluorescence intensity indicates the activation of caspase-3/7.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This is a standard protocol for detecting apoptosis by flow cytometry.[9]

- Cell Treatment and Harvesting: Treat and harvest cells as described above.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1×10^6 cells/mL.
- Staining: Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
 - Annexin V-negative/PI-negative cells are viable.
 - Annexin V-positive/PI-negative cells are in early apoptosis.
 - Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

(R)-CR8 trihydrochloride is a potent inducer of apoptosis in cancer cells, acting primarily through the inhibition of cyclin-dependent kinases. Its ability to downregulate the key survival protein Mcl-1 and degrade Cyclin K highlights its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the anti-cancer properties of (R)-CR8 and explore its clinical applications. The multifaceted mechanism of action of (R)-CR8 suggests its potential to overcome resistance to conventional chemotherapies and offers a promising avenue for the development of novel cancer treatments.

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